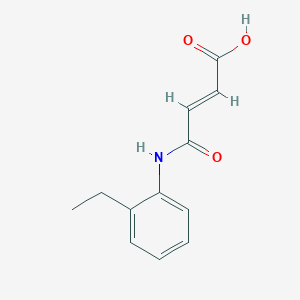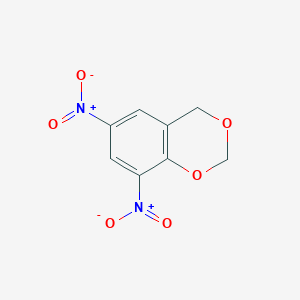
6,8-Dinitro-4h-1,3-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dinitro-4h-1,3-benzodioxine is a chemical compound with the molecular formula C8H6N2O6 It is a derivative of benzodioxine, characterized by the presence of two nitro groups at the 6 and 8 positions on the benzodioxine ring
Vorbereitungsmethoden
The synthesis of 6,8-Dinitro-4h-1,3-benzodioxine typically involves nitration reactions. One common method is the nitration of 1,3-benzodioxine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions.
In an industrial setting, the production of this compound may involve continuous flow nitration processes, which offer better control over reaction conditions and product purity. The use of advanced catalysts and optimized reaction parameters can enhance the yield and efficiency of the synthesis.
Analyse Chemischer Reaktionen
6,8-Dinitro-4h-1,3-benzodioxine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups such as halogens or alkyl groups.
Oxidation: Under strong oxidative conditions, the benzodioxine ring can be cleaved, leading to the formation of smaller aromatic compounds.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6,8-Dinitro-4h-1,3-benzodioxine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the development of high-energy materials and explosives due to its nitro groups, which impart high reactivity and energy content.
Wirkmechanismus
The mechanism of action of 6,8-Dinitro-4h-1,3-benzodioxine involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
6,8-Dinitro-4h-1,3-benzodioxine can be compared with other nitro-substituted benzodioxine derivatives, such as 6-nitro-4H-1,3-benzodioxine and 8-nitro-4H-1,3-benzodioxine. While these compounds share a similar core structure, the position and number of nitro groups can significantly influence their chemical reactivity and biological activity.
6-Nitro-4H-1,3-benzodioxine: Contains a single nitro group, making it less reactive compared to the dinitro derivative.
8-Nitro-4H-1,3-benzodioxine:
The unique positioning of the nitro groups in this compound imparts distinct chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
16607-27-5 |
|---|---|
Molekularformel |
C8H6N2O6 |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
6,8-dinitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)6-1-5-3-15-4-16-8(5)7(2-6)10(13)14/h1-2H,3-4H2 |
InChI-Schlüssel |
UVPXPWJXOXDDKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)

![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)

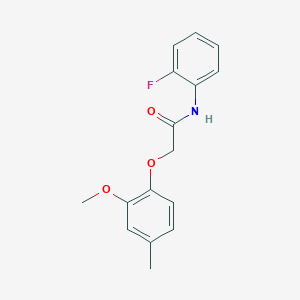
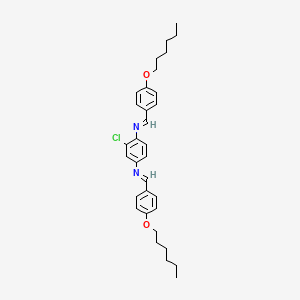

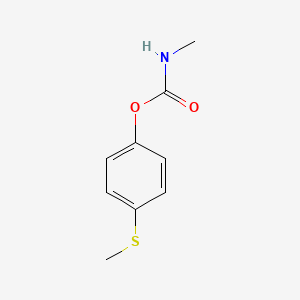
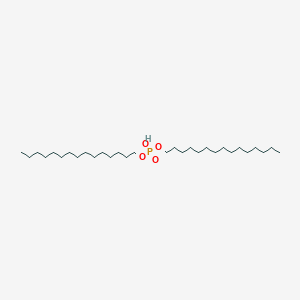

![3a,4,4a,6a,7,7a-Hexahydro-4,7-ethenocyclobuta[f][2]benzofuran-1,3-dione](/img/structure/B11953691.png)


